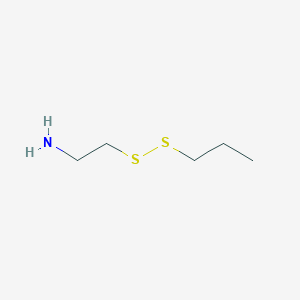

2-(Propyldisulfanyl)ethan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

81134-72-7 |

|---|---|

Molecular Formula |

C5H13NS2 |

Molecular Weight |

151.3 g/mol |

IUPAC Name |

2-(propyldisulfanyl)ethanamine |

InChI |

InChI=1S/C5H13NS2/c1-2-4-7-8-5-3-6/h2-6H2,1H3 |

InChI Key |

RRHTVPZYUQSUFT-UHFFFAOYSA-N |

Canonical SMILES |

CCCSSCCN |

Origin of Product |

United States |

Synthetic Methodologies for 2 Propyldisulfanyl Ethan 1 Amine and Analogous Structures

Direct Synthesis Approaches to 2-(Propyldisulfanyl)ethan-1-amine

Direct synthetic strategies aim to construct the this compound molecule by forming its key functional groups—the primary amine and the propyl disulfide—in a controlled manner.

Amination Reactions for the Introduction of the Ethan-1-amine Moiety

The introduction of the ethan-1-amine group is a critical step in the synthesis. One common approach involves the amination of a suitable precursor, such as a secondary alcohol. While direct amination of secondary alcohols with ammonia (B1221849) to form primary amines can be challenging, processes have been developed using specific catalysts. For instance, the amination of secondary alcohols can be carried out in the liquid phase using ammonia in the presence of a catalyst. A patent describes a process for the direct amination of secondary alcohols using a ruthenium-based catalyst, which could theoretically be adapted for a precursor like 2-(propyldisulfanyl)ethanol. google.com

Another route for amination involves the reaction of a primary or secondary alcohol with ammonia over a heterogeneous catalyst. For example, a process using a catalyst comprising zirconium dioxide and nickel has been described for the amination of alcohols. google.com These methods, while not specifically detailed for 2-(propyldisulfanyl)ethanol, provide a general framework for the introduction of an amine group onto an alcohol-containing precursor.

Formation of the Propyldisulfanyl Moiety via Disulfide Bond Formation Reactions

The formation of the disulfide bond is a key transformation in the synthesis of this compound. This can be achieved through thiol-disulfide exchange reactions. nih.gov In this context, a thiol such as propanethiol could react with a precursor containing a thiol group and the ethanamine moiety, like cysteamine (B1669678), or its disulfide, cystamine. The reaction involves the nucleophilic attack of a thiolate on a disulfide bond, leading to the formation of a new disulfide. mdpi.com The process is often catalyzed and is a fundamental reaction in the formation of both symmetrical and unsymmetrical disulfides. nih.govumich.edu

The stability and reactivity of the resulting disulfide bond are influenced by the surrounding chemical environment. In complex mixtures, a series of thiol-disulfide exchange reactions can occur until a thermodynamically stable product is formed. nih.gov

Reductive Amination Strategies for this compound Precursors

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. nih.govresearchgate.net This one-pot reaction involves the formation of an imine from an aldehyde or ketone and an amine, followed by its reduction to the corresponding amine. nih.gov For the synthesis of this compound, a precursor such as 2-(propyldisulfanyl)acetaldehyde could be reacted with ammonia to form an imine, which is then reduced in situ.

Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride. commonorganicchemistry.com STAB is often preferred due to its selectivity for reducing imines in the presence of aldehydes. nih.gov The reaction is typically carried out in solvents like dichloroethane (DCE), dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF). commonorganicchemistry.com Microwave-assisted reductive amination using heterogeneous rhodium-based catalysts has also been shown to be effective for the synthesis of primary amines from aldehydes and aqueous ammonia. unito.it

Table 1: Reductive Amination Conditions

| Reducing Agent | Typical Solvents | Key Features | Reference |

|---|---|---|---|

| Sodium triacetoxyborohydride (STAB) | DCE, DCM, THF, Dioxane | Water-sensitive, selective for imines over aldehydes. | commonorganicchemistry.com |

| Sodium cyanoborohydride (NaCNBH3) | Methanol | Not water-sensitive, sometimes used with Lewis acids. | commonorganicchemistry.com |

| Sodium borohydride (B1222165) (NaBH4) | Methanol, Ethanol | Added after imine formation is complete as it can reduce aldehydes and ketones. | commonorganicchemistry.com |

| 2-Picoline borane | Protic solvents | Used for direct reductive alkylation of aldehyde-bisulfite adducts. | nih.gov |

Indirect Synthetic Pathways and Precursor Chemistry for this compound

Indirect methods involve the synthesis of a precursor molecule that already contains the desired disulfide linkage, followed by a chemical transformation to introduce the amine functionality.

Reduction of Nitrogen-Containing Precursors (e.g., nitriles or amides incorporating the propyldisulfanyl group)

Another indirect approach involves the reduction of a nitrogen-containing functional group, such as a nitrile or an amide, that is part of a precursor molecule already possessing the propyldisulfanyl moiety.

The reduction of a nitrile, such as 2-(propyldisulfanyl)acetonitrile, can yield the corresponding primary amine. This transformation can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH4) in a solvent such as diethyl ether, followed by an acidic workup. chemguide.co.ukyoutube.com Catalytic hydrogenation with hydrogen gas over a metal catalyst (e.g., palladium, platinum, or nickel) at elevated temperature and pressure is another effective method for nitrile reduction. chemguide.co.ukgoogle.com It is important to note that sodium borohydride is generally not a strong enough reducing agent for this transformation. chemguide.co.uk Recent advancements have also explored electrochemical methods for the reduction of nitriles to primary amines, which can offer high selectivity. nih.gov

Alternatively, the reduction of an amide precursor, like 2-(propyldisulfanyl)acetamide, can also lead to the formation of this compound. This reduction is typically carried out using a strong reducing agent such as lithium aluminum hydride. youtube.com

Synthesis of Key Disulfide-Containing Building Blocks for Subsequent Functionalization

The synthesis of unsymmetrical disulfides, such as this compound, hinges on the strategic formation of the disulfide bond from suitable sulfur-containing precursors. A common and effective approach involves the cross-dehydrogenation of two different thiols. researchgate.net In the context of synthesizing the target molecule, this would involve the reaction of cysteamine (2-aminoethanethiol) and 1-propanethiol.

One established method for the synthesis of unsymmetrical disulfides is the use of an oxidizing agent to facilitate the coupling of two different thiols. For instance, hydrogen peroxide has been successfully employed as an oxidant in the synthesis of an unsymmetrical disulfide from cysteamine and 3-mercaptopropionic acid. researchgate.net This approach is attractive due to its use of a "green" oxidant.

Another versatile strategy involves the activation of one thiol component to make it more susceptible to nucleophilic attack by the second thiol. A one-pot synthesis using 1-chlorobenzotriazole (B28376) (BtCl) illustrates this principle effectively. organic-chemistry.org In this method, a thiol reacts with BtCl to form a benzotriazolated thiol intermediate (RSBt), which then readily reacts with a second thiol to yield the unsymmetrical disulfide. This method is notable for its mild reaction conditions and the avoidance of harsh oxidizing agents. organic-chemistry.org

The synthesis of a broad range of unsymmetrical disulfides has also been achieved through the thiolysis of thiophthalimides. This technique has proven effective for generating various dialkyl and aralkyl unsymmetrical disulfides in high yields. bac-lac.gc.ca The synthesis of a cysteine-containing thiophthalimide (B14152962) and its subsequent reaction with other thiols, such as benzyl (B1604629) mercaptan, demonstrates the utility of this method in creating complex disulfide structures. bac-lac.gc.ca

A summary of different synthetic approaches for unsymmetrical disulfides is presented in the table below.

| Method | Reagents | Key Features | Reference |

| Cross-dehydrogenation | Two different thiols, Oxidant (e.g., H₂O₂) | Utilizes an oxidizing agent to couple thiols. | researchgate.net |

| 1-Chlorobenzotriazole Method | Thiol 1, 1-Chlorobenzotriazole, Thiol 2 | Forms a reactive intermediate for subsequent reaction. | organic-chemistry.org |

| Thiolysis of Thiophthalimides | Thiophthalimide, Thiol | High yields for a variety of disulfide compounds. | bac-lac.gc.ca |

This table provides a summary of general synthetic methodologies for unsymmetrical disulfides.

Optimization and Control of Regioselectivity and Yield in Amino Disulfide Synthesis

The successful synthesis of amino disulfides like this compound requires careful optimization of reaction parameters to maximize yield and control regioselectivity, especially when dealing with molecules containing multiple functional groups.

The order of addition of reagents can be a critical factor in controlling the outcome of the reaction. In methods involving a pre-activation step, such as the 1-chlorobenzotriazole method, the sequential addition of the thiols is fundamental to achieving high selectivity for the unsymmetrical disulfide over the symmetrical byproducts. organic-chemistry.org

The choice of solvent and catalyst also plays a significant role. For instance, the use of an iodine catalyst with a 4-dimethylaminopyridine (B28879) (DMAP)/water promoter in an ethanol-water solvent system has been reported for the synthesis of unsymmetrical organic disulfides. This system's selectivity is attributed to the electron-rich thiophenol being more readily oxidized to form an intermediate that then reacts with a second, more inert thiol. researchgate.net

Furthermore, protecting group strategies are often essential when synthesizing more complex amino disulfides, particularly in the context of peptide chemistry where multiple cysteine residues may be present. The use of orthogonal protecting groups allows for the stepwise and regioselective formation of specific disulfide bonds.

The following table outlines key parameters that can be optimized to improve the yield and regioselectivity of amino disulfide synthesis.

| Parameter | Influence on Synthesis | Example | Reference |

| Order of Reagent Addition | Crucial for minimizing symmetrical disulfide byproducts. | In the 1-chlorobenzotriazole method, one thiol is activated before the addition of the second. | organic-chemistry.org |

| Catalyst and Promoter | Can enhance reaction rate and selectivity. | I₂ catalyst with DMAP/water promoter for selective cross-coupling. | researchgate.net |

| Solvent System | Affects solubility of reactants and reaction kinetics. | An ethanol-water mixture is used in the iodine-catalyzed method. | researchgate.net |

| Protecting Groups | Essential for regioselective disulfide formation in complex molecules. | Orthogonal protecting groups are used in peptide synthesis to direct disulfide bond formation. | bac-lac.gc.ca |

This table highlights key optimization parameters for the synthesis of amino disulfides.

Chemical Reactivity and Transformation of 2 Propyldisulfanyl Ethan 1 Amine

Reactions Involving the Primary Amine Functional Group of 2-(Propyldisulfanyl)ethan-1-amine

The primary amine group in this compound serves as a nucleophilic center, readily participating in reactions that form new carbon-nitrogen or other heteroatom-nitrogen bonds.

Nucleophilic Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it a competent nucleophile, capable of attacking electrophilic carbon centers. This reactivity allows for the introduction of alkyl groups, a process known as alkylation. The reaction typically proceeds via an SN2 mechanism when reacting with primary or secondary alkyl halides. masterorganicchemistry.com

Exhaustive methylation, a specific type of alkylation, involves the reaction of the amine with an excess of a methylating agent, such as methyl iodide. libretexts.org This process leads to the formation of a quaternary ammonium (B1175870) salt. wikipedia.orgchadsprep.combyjus.com The initial reaction involves the primary amine acting as a nucleophile, attacking the methyl iodide and displacing the iodide ion to form a secondary amine. This process repeats, first forming a tertiary amine and finally a quaternary ammonium iodide salt. youtube.com

| Reagent | Product Type | Reaction Conditions |

| Excess Methyl Iodide | Quaternary ammonium iodide salt | Exhaustive methylation libretexts.orgchadsprep.combyjus.com |

| Alkyl Halide (general) | Secondary, Tertiary, or Quaternary Amine | SN2 reaction masterorganicchemistry.com |

Acylation Reactions Leading to Amide Derivatives

The primary amine of this compound can react with acylating agents, such as acyl chlorides or acid anhydrides, to form stable amide derivatives. khanacademy.orgchemguide.co.uk This reaction is a classic example of nucleophilic acyl substitution.

When reacting with an acyl chloride, the amine attacks the electrophilic carbonyl carbon. khanacademy.orgchemguide.co.uk This is followed by the elimination of a chloride ion and a proton from the nitrogen to yield the corresponding N-substituted amide. chemguide.co.uk Typically, two equivalents of the amine are required: one to act as the nucleophile and the second to act as a base to neutralize the hydrogen chloride produced. chemguide.co.uklibretexts.org

Similarly, reaction with an acid anhydride (B1165640) results in the formation of an amide and a carboxylic acid. The excess amine in the reaction mixture then neutralizes the carboxylic acid byproduct. chemguide.co.uk

| Acylating Agent | Product | Byproduct |

| Acyl Chloride (e.g., Ethanoyl chloride) | N-(2-(propyldisulfanyl)ethyl)acetamide | Amine hydrochloride chemguide.co.uklibretexts.org |

| Acid Anhydride (e.g., Acetic anhydride) | N-(2-(propyldisulfanyl)ethyl)acetamide | Carboxylic acid (neutralized by excess amine) chemguide.co.uk |

Formation of Imine and Schiff Base Derivatives

Primary amines, including this compound, condense with aldehydes or ketones to form imines, also known as Schiff bases. dergipark.org.trunion.edu This reaction is a reversible nucleophilic addition-elimination process. The amine first adds to the carbonyl carbon, forming an unstable carbinolamine intermediate. This intermediate then dehydrates, eliminating a molecule of water to form the stable imine C=N double bond. dergipark.org.tr The formation of imines is often catalyzed by acid or base and is driven to completion by the removal of water. These reactions can sometimes exist in equilibrium with other structures, such as aminals, which result from the addition of another amine molecule to the imine. chemmix.edu.pl

Elimination Reactions (e.g., Hofmann Elimination variants)

The primary amine of this compound can be converted into a good leaving group, enabling elimination reactions. A classic example is the Hofmann elimination. This process begins with the exhaustive methylation of the amine with excess methyl iodide to form a quaternary ammonium iodide salt. libretexts.orgwikipedia.orgbyjus.com This salt is then treated with silver oxide and water to replace the iodide ion with a hydroxide (B78521) ion, forming a quaternary ammonium hydroxide. wikipedia.orgbyjus.com

Upon heating, the quaternary ammonium hydroxide undergoes an E2 elimination reaction. chadsprep.com The hydroxide ion acts as a base, abstracting a beta-hydrogen, and the bulky quaternary ammonium group acts as the leaving group. wikipedia.org A key feature of the Hofmann elimination is that it typically yields the least substituted alkene, a phenomenon known as the Hofmann rule. libretexts.orgwikipedia.orgbyjus.com This regioselectivity is attributed to the steric bulk of the leaving group. wikipedia.org

Reactions Involving the Disulfide Bond of this compound

The disulfide bond is a key functional group that imparts unique redox activity to the molecule.

Redox Chemistry and Cleavage Mechanisms of the Disulfide Linkage

The disulfide bond is susceptible to both reduction and oxidation. Cleavage of the disulfide bond is a fundamental reaction, often achieved through reduction. This can be accomplished by various reducing agents, which typically involves a thiol-disulfide exchange or nucleophilic attack.

Thiol-disulfide exchange is a common mechanism where a thiol nucleophile attacks one of the sulfur atoms of the disulfide bond. nih.govmdpi.com This results in the formation of a new disulfide bond and the release of a thiol. This process is crucial in many biological systems. nih.gov

Alternatively, phosphine-based reducing agents, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), are highly effective and selective for cleaving disulfide bonds. researchgate.net The mechanism involves the phosphine (B1218219) acting as a nucleophile, attacking one of the sulfur atoms of the disulfide bond in an SN2-type reaction. researchgate.net This leads to the formation of a phosphonium (B103445) intermediate which is then hydrolyzed to yield two thiol molecules and the corresponding phosphine oxide.

| Reagent/Process | Mechanism | Product(s) |

| Thiols | Thiol-disulfide exchange nih.govmdpi.com | New disulfide and a thiol |

| Tris(2-carboxyethyl)phosphine (TCEP) | Nucleophilic attack by phosphorus researchgate.net | Two thiol molecules and TCEP oxide |

| Molecular Oxygen | Oxidation | Potential formation of thiosulfinates or sulfonic acids |

Thiol-Disulfide Exchange Reactions

Thiol-disulfide exchange is a characteristic and crucial reaction for compounds containing a disulfide bond. This reaction involves the cleavage of the disulfide bond by a thiol, resulting in the formation of a new disulfide and a new thiol. The process is a nucleophilic substitution reaction where a thiolate anion (RS⁻) from a thiol attacks one of the sulfur atoms of the disulfide bond.

The general mechanism for the thiol-disulfide exchange reaction can be represented as:

R¹-S-S-R² + R³-SH ⇌ R¹-S-S-R³ + R²-SH

In the context of this compound, the molecule can react with an external thiol (R-SH), leading to the formation of a new, unsymmetrical disulfide and 2-aminoethanethiol (cysteamine). The reaction proceeds as follows:

CH₃CH₂CH₂-S-S-CH₂CH₂NH₂ + R-SH ⇌ CH₃CH₂CH₂-S-S-R + HS-CH₂CH₂NH₂

The kinetics and equilibrium of this reaction are influenced by several factors, including the pH of the solution, the nature of the attacking thiol, and the solvent. The reaction rate is notably dependent on the concentration of the thiolate anion, which is a much more potent nucleophile than the corresponding thiol. nih.gov Consequently, the rate of thiol-disulfide exchange generally increases with pH as the deprotonation of the thiol to the thiolate becomes more favorable. researchgate.netresearchgate.net

The table below illustrates hypothetical thiol-disulfide exchange reactions involving this compound with various thiols, based on established chemical principles.

| Attacking Thiol (R-SH) | Product 1: Unsymmetrical Disulfide | Product 2: Thiol |

| Glutathione (B108866) (GSH) | Propyl Glutathionyl Disulfide | Cysteamine (B1669678) |

| Cysteine | Propyl Cysteinyl Disulfide | Cysteamine |

| Mercaptoethanol | S-propyl-S'-(2-hydroxyethyl)disulfide | Cysteamine |

This table is illustrative and based on general principles of thiol-disulfide exchange reactions.

Interplay and Synergistic Effects between Amine and Disulfide Functionalities in Chemical Transformations of this compound

The presence of both an amine and a disulfide group on the same molecule gives rise to the potential for intramolecular interactions and synergistic effects that can modulate its chemical reactivity. The proximity of the primary amine to the disulfide linkage in this compound is a key structural feature.

One of the most significant synergistic effects is the potential for the amine group to influence the rate and mechanism of the thiol-disulfide exchange reaction through intramolecular catalysis. The amine group, being basic, can influence the local pH environment around the disulfide bond. At physiological pH, the amine group will be predominantly in its protonated form (-NH₃⁺). However, even in this state, it can influence the reactivity of the nearby disulfide bond through electrostatic interactions and by affecting the solvation shell.

More directly, the unprotonated amine can act as an intramolecular general base catalyst. It can facilitate the deprotonation of an attacking thiol, thereby increasing the concentration of the highly nucleophilic thiolate anion in the vicinity of the disulfide bond. This would lead to an enhanced rate of the thiol-disulfide exchange reaction compared to a disulfide without a neighboring amine group.

Furthermore, the amine group can participate in hydrogen bonding, which can stabilize transition states during chemical transformations. In the context of thiol-disulfide exchange, the amine group could form hydrogen bonds with the incoming thiol or with the leaving group, thereby lowering the activation energy of the reaction.

The interplay between the amine and disulfide functionalities is also evident in the context of the molecule's own stability and potential for self-reaction. Under certain conditions, particularly in the presence of a reducing agent, the disulfide bond can be cleaved to yield cysteamine and propanethiol. The resulting cysteamine is a bifunctional molecule with both a thiol and an amine group. Cysteamine itself is highly reactive and can readily oxidize in the presence of oxygen to form its corresponding disulfide, cystamine. nih.gov This highlights the dynamic nature of the molecule and its potential to participate in a variety of redox reactions.

The table below summarizes the potential synergistic effects arising from the interplay of the amine and disulfide functionalities in this compound.

| Effect | Description | Consequence |

| Intramolecular Catalysis | The amine group can act as a general base to deprotonate an attacking thiol. | Enhancement of the rate of thiol-disulfide exchange. |

| Transition State Stabilization | The amine group can form hydrogen bonds with reactants and intermediates. | Lowering of the activation energy for chemical transformations. |

| Local pH Modulation | The basicity of the amine group can influence the protonation state of nearby functional groups. | Altered reactivity of the disulfide bond and attacking thiols. |

| Product Reactivity | Cleavage of the disulfide can yield the reactive aminothiol, cysteamine. | Potential for subsequent oxidation and further reactions. |

This table outlines plausible synergistic effects based on the chemical principles of neighboring group participation.

Theoretical and Computational Chemistry Studies of 2 Propyldisulfanyl Ethan 1 Amine

Molecular Structure, Conformation, and Isomerism Analysis

Conformational analysis of this molecule would reveal multiple possible low-energy structures arising from rotation around the C-C, C-S, and S-S bonds. These conformers would exist in a dynamic equilibrium. Isomerism in 2-(propyldisulfanyl)ethan-1-amine is primarily conformational, though constitutional isomers with the same molecular formula but different connectivity are also possible.

| Property | Predicted Value/Description |

|---|---|

| Molecular Formula | C5H13NS2 |

| Molecular Weight | 151.29 g/mol |

| Key Functional Groups | Amine (-NH2), Disulfide (-S-S-) |

| Predicted C-S-S-C Dihedral Angle | Approximately ±90° |

| Major Conformational Axes | C-C, C-S, S-S bonds |

Quantum Chemical Calculations for Electronic Properties and Energetics

Quantum chemical calculations, such as those employing Density Functional Theory (DFT) or Hartree-Fock methods, are instrumental in elucidating the electronic properties and energetics of this compound. nih.govplos.org These calculations can determine the energies of different conformers, identifying the most stable ground-state geometry.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and stability. plos.org Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, highlighting regions susceptible to electrophilic or nucleophilic attack. Mulliken and Natural Bond Orbital (NBO) charge analyses provide insights into the partial charges on each atom, further clarifying the molecule's reactivity. nih.gov

| Parameter | Predicted Outcome |

|---|---|

| HOMO Energy | Relatively high, localized on the disulfide and amine groups |

| LUMO Energy | Relatively low, associated with antibonding orbitals of the disulfide bond |

| HOMO-LUMO Gap | Moderate, suggesting potential for redox activity |

| Mulliken Charges | Negative charges on N and S atoms, positive on adjacent C and H atoms |

| Dipole Moment | Non-zero, indicating a polar molecule |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful toolkit for investigating the reaction mechanisms involving this compound. For instance, the reduction of the disulfide bond to form the corresponding thiol, 2-aminoethanethiol, and propanethiol, is a chemically significant transformation. nih.gov Theoretical calculations can map out the potential energy surface for this reaction, identifying the transition state structures and their corresponding activation energies.

Similarly, the oxidation of the disulfide to form thiosulfinates or thiosulfonates can be modeled. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive understanding of the reaction kinetics and thermodynamics can be achieved. researchgate.net This information is vital for predicting the compound's stability and reactivity under various conditions.

Prediction and Interpretation of Spectroscopic Properties (e.g., NMR, IR, Raman)

Computational methods are highly effective in predicting and interpreting the spectroscopic properties of molecules. nih.gov For this compound, theoretical calculations can generate predicted Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. chemaxon.comyoutube.comncssm.edu

Predicted IR and Raman spectra would show characteristic vibrational frequencies for the N-H stretches of the amine group, C-H stretches of the alkyl chains, C-N stretching, and the relatively weak S-S stretching mode. The calculated frequencies, after appropriate scaling, can be compared with experimental data to confirm the molecular structure.

Predicted ¹H and ¹³C NMR spectra would display chemical shifts and coupling constants for each unique nucleus in the molecule. youtube.com The chemical shifts are sensitive to the local electronic environment, and their accurate prediction can aid in the structural elucidation and purity assessment of the compound.

| Spectroscopy | Predicted Key Features |

|---|---|

| IR | N-H stretch (~3300-3400 cm⁻¹), C-H stretch (~2850-2960 cm⁻¹), S-S stretch (~450-550 cm⁻¹) |

| ¹H NMR | Distinct signals for protons on the propyl and ethyl chains, with predictable splitting patterns. The -NH2 protons would likely appear as a broad singlet. |

| ¹³C NMR | Unique signals for each of the five carbon atoms, with chemical shifts influenced by their proximity to the nitrogen and sulfur atoms. |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to explore the conformational landscape of this compound over time. nih.gov By simulating the motion of the molecule in a given environment (e.g., in a solvent or at an interface), MD can reveal the flexibility of the molecule and the timescales of conformational changes. acs.orgnih.gov

These simulations are particularly useful for understanding how the molecule interacts with its surroundings. For example, MD can model the hydrogen bonding between the amine group and water molecules, or the hydrophobic interactions of the propyl chain. Such studies are crucial for predicting the molecule's behavior in biological systems or in solution. The stability of the disulfide bond under different conditions can also be assessed through MD simulations. rsc.org

Analytical Methodologies for Characterization and Quantification of 2 Propyldisulfanyl Ethan 1 Amine

Chromatographic Techniques

Chromatographic methods are fundamental for the separation and quantification of 2-(Propyldisulfanyl)ethan-1-amine from various matrices. These techniques leverage the differential partitioning of the analyte between a mobile phase and a stationary phase to achieve separation.

Gas Chromatography (GC) with Flame Ionization Detection (FID) and Mass Spectrometry (MS)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. ccsknowledge.com The compound is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase.

For the analysis of amines, derivatization may sometimes be employed to improve peak shape and thermal stability, although it is often possible to analyze simple amines directly. researchgate.net In the case of this compound, a polar capillary column would likely be used to achieve good separation.

Flame Ionization Detection (FID) provides high sensitivity for organic compounds. As the analyte elutes from the column and is combusted in a hydrogen-air flame, it produces ions that generate a current proportional to the amount of carbon present. This makes FID a robust method for quantification.

Mass Spectrometry (MS) , when coupled with GC, offers both high sensitivity and specificity. The eluting compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint for identification. gcms.cz The fragmentation pattern can provide valuable structural information.

Table 1: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Injection Mode | Splitless or split (e.g., 10:1 ratio) nih.gov |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| MS Quadrupole Temp | 150 °C |

| MS Transfer Line Temp | 280 °C |

| Scan Range | m/z 40-450 |

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Mass Spectrometry (MS)

High-Performance Liquid Chromatography is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. For a polar compound like this compound, reversed-phase HPLC is a common approach.

In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of the analyte is controlled by adjusting the composition of the mobile phase. Gradient elution, where the mobile phase composition is changed over time, is often used to achieve optimal separation of multiple components. researchgate.net

Diode Array Detection (DAD) , also known as a photodiode array (PDA) detector, measures the absorbance of the eluting compound across a range of wavelengths simultaneously. This provides a UV-Vis spectrum of the analyte, which can aid in its identification and purity assessment.

Mass Spectrometry (MS) coupling with HPLC (LC-MS) is a highly sensitive and selective technique for the analysis of a wide array of compounds. nih.gov Electrospray ionization (ESI) is a common ionization technique for polar molecules like amines, typically forming protonated molecules [M+H]⁺ in the positive ion mode. mdpi.com Tandem mass spectrometry (MS/MS) can be used for further structural elucidation and highly selective quantification through multiple reaction monitoring (MRM). mdpi.com

Table 2: Representative HPLC-MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 5% B, increase to 95% B over 15 min, hold for 5 min, return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| DAD Wavelength | 200-400 nm |

| MS Ionization | Electrospray Ionization (ESI), Positive Mode |

| MS Scan Range | m/z 50-500 |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect distinct signals for the protons on the ethyl and propyl chains, with characteristic chemical shifts and splitting patterns. For instance, the protons adjacent to the amine and disulfide groups will be shifted downfield. docbrown.infodocbrown.info

¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule. Each unique carbon atom will give a distinct signal, with its chemical shift indicative of its electronic environment.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Atom | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| CH₃-CH₂-CH₂-S- | ~1.0 (t, 3H) | ~13 |

| CH₃-CH₂-CH₂-S- | ~1.7 (sextet, 2H) | ~22 |

| CH₃-CH₂-CH₂-S- | ~2.7 (t, 2H) | ~42 |

| -S-S-CH₂-CH₂-NH₂ | ~2.9 (t, 2H) | ~39 |

| -S-S-CH₂-CH₂-NH₂ | ~3.0 (t, 2H) | ~41 |

| -NH₂ | ~1.5 (s, 2H, broad) | - |

Predicted values are based on typical chemical shifts for similar functional groups. docbrown.infodocbrown.infochemicalbook.comchemicalbook.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. Specific functional groups have characteristic absorption or scattering frequencies.

Infrared (IR) Spectroscopy is particularly useful for identifying polar functional groups. For this compound, characteristic IR bands would include N-H stretching and bending vibrations from the primary amine, C-H stretching from the alkyl chains, and potentially a weak S-S stretching band. docbrown.info

Raman Spectroscopy is often more sensitive to non-polar bonds. The S-S disulfide bond, which can be weak in the IR spectrum, typically shows a distinct and more easily identifiable band in the Raman spectrum. researchgate.net

Table 4: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amine) | Symmetric & Asymmetric Stretch | 3300-3500 (two bands) |

| N-H (amine) | Scissoring (Bending) | 1590-1650 |

| C-H (alkyl) | Stretching | 2850-2960 |

| C-H (alkyl) | Bending | 1375-1465 |

| C-N | Stretching | 1020-1250 |

| S-S | Stretching | 400-550 (Often weak in IR, stronger in Raman) |

Data compiled from typical functional group frequencies. docbrown.inforesearchgate.nettsijournals.coms-a-s.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of a molecule. By comparing the experimentally measured accurate mass with the theoretical mass calculated from the molecular formula, one can confirm the identity of the compound with a high degree of confidence.

For this compound (C₅H₁₃NS₂), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the measured value.

Theoretical Exact Mass Calculation:

Molecular Formula: C₅H₁₃NS₂

Monoisotopic Masses:

C: 12.000000

H: 1.007825

N: 14.003074

S: 31.972071

Exact Mass of Neutral Molecule: (5 * 12.000000) + (13 * 1.007825) + (1 * 14.003074) + (2 * 31.972071) = 151.043817 u

Exact Mass of Protonated Molecule [M+H]⁺: 151.043817 + 1.007825 = 152.051642 u

An HRMS measurement providing a mass value very close to this theoretical value would strongly support the identification of this compound.

Derivatization Strategies for Enhanced Detection and Separation

Derivatization chemically modifies the analyte to produce a new compound with properties that are more suitable for a given analytical method. For this compound, derivatization can target the primary amine group or the disulfide bond following a reduction step. The goal is to enhance volatility for GC analysis or to introduce a fluorescent or easily ionizable tag for HPLC and LC-MS detection. sigmaaldrich.commdpi.com

Strategies Targeting the Amine Group: A common approach involves derivatizing the primary amine group to improve detection by HPLC with fluorescence detection (HPLC-FLD), a highly sensitive technique. mdpi.com Reagents like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) react with primary amines to form highly fluorescent derivatives. mdpi.com This pre-column derivatization significantly lowers the limit of detection, making it suitable for trace analysis in complex samples. mdpi.com The reaction is typically carried out in a buffered, basic medium to facilitate the reaction of the amine. mdpi.com

Strategies Involving Disulfide Bond Reduction: For analysis by GC-MS, which requires volatile and thermally stable analytes, a two-step approach is often necessary. sigmaaldrich.comnih.gov

Reduction of the Disulfide Bond: The disulfide bridge in this compound is first cleaved using a reducing agent. Potent reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are effective. Newer agents like Tris(hydroxypropyl)phosphine (THP) have also been shown to provide cleaner extracts and improved analytical performance. nih.gov This reduction yields two thiol compounds: ethanethiol (B150549) and 2-aminoethanethiol.

Derivatization of Thiol and Amine Groups: The resulting thiols and the original primary amine are polar functional groups that require derivatization for GC analysis. sigmaaldrich.com Silylation is a common technique where active hydrogens on amine (NH2) and thiol (SH) groups are replaced with a nonpolar moiety. sigmaaldrich.com N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a frequently used silylating reagent that forms stable tert-butyl dimethylsilyl (TBDMS) derivatives, which are less sensitive to moisture compared to other silylating agents. sigmaaldrich.com Alternatively, alkyl chloroformates (e.g., propyl chloroformate) can be used to derivatize both amine and thiol groups simultaneously, yielding products amenable to GC-MS analysis. nih.gov

The choice of derivatization strategy depends on the analytical instrumentation available, the sample matrix, and the desired sensitivity.

| Derivatization Reagent | Target Functional Group(s) | Analytical Technique | Advantages |

|---|---|---|---|

| 4-chloro-7-nitrobenzofurazan (NBD-Cl) | Primary Amine | HPLC-FLD | Enhances fluorescence for highly sensitive detection. mdpi.com |

| Alkyl Chloroformates (e.g., Propyl Chloroformate) | Amine and Thiol (post-reduction) | GC-MS | One-step derivatization of multiple functional groups for improved volatility. nih.gov |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Amine and Thiol (post-reduction) | GC-MS | Forms stable derivatives with improved chromatographic behavior; less moisture sensitive. sigmaaldrich.com |

| Urea | Primary Amine | LC-MS | Simple, inexpensive reagent that improves reverse-phase separation and can enhance UV response. nih.gov |

Method Validation, Sensitivity, and Selectivity Considerations in Amino Disulfide Analysis

To ensure that an analytical method for this compound is reliable, accurate, and fit for its intended purpose, it must be validated. Method validation is a regulatory requirement and involves evaluating several key performance characteristics, as outlined by guidelines from the International Conference on Harmonisation (ICH). squ.edu.om

Sensitivity (LOD & LOQ): Sensitivity is established by determining the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov For amino thiols and related compounds, derivatization significantly improves these limits. For instance, methods involving alkyl chloroformate derivatization followed by GC-MS have achieved quantification limits in the range of 0.1-0.2 μmol L⁻¹. nih.gov HPLC methods with fluorescence or mass spectrometric detection can reach even lower, into the femtomole range. nih.gov

Selectivity and Specificity: Selectivity refers to the method's ability to measure the analyte accurately in the presence of other components, such as impurities, degradation products, or matrix components. pensoft.net In chromatographic methods, selectivity is achieved by separating the target analyte from interfering substances. The use of a mass spectrometer as a detector, particularly in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, provides a high degree of specificity by monitoring for a unique precursor-to-product ion transition, ensuring that the signal corresponds only to the analyte of interest. nih.govnih.gov

Precision, Accuracy, and Linearity:

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). nih.gov Validated methods for related amino compounds demonstrate excellent precision, with RSD values often below 6%. nih.gov

Accuracy is the closeness of the test results to the true value. It is often assessed by performing recovery studies on samples spiked with a known amount of the analyte. nih.gov Acceptable recovery ranges are typically between 80-120%. Studies on derivatized amino acids have shown recoveries in the range of 94-121%. nih.gov

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. The relationship is typically evaluated by linear regression, with a correlation coefficient (r²) close to 1.000 indicating excellent linearity. nih.govresearchgate.net

| Validation Parameter | Definition | Typical Acceptance Criteria / Reported Values |

|---|---|---|

| Sensitivity (LOQ) | Lowest amount of analyte quantifiable with acceptable precision and accuracy. | 0.1-0.2 μmol L⁻¹ (GC-MS) nih.gov; 5.4-91 fmol (LC-MS/MS) researchgate.net |

| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components. | Baseline chromatographic resolution; confirmation by specific MS/MS transitions. pensoft.net |

| Linearity (r²) | Proportionality of measured value to the concentration of the analyte. | r² > 0.99 nih.govresearchgate.net |

| Precision (%RSD) | Closeness of agreement among a series of measurements. | ≤6% (GC-MS) nih.gov; <2.9% (HPLC-FLD) mdpi.com |

| Accuracy (% Recovery) | Closeness of the measured value to the true value. | 94-121% (GC-MS) nih.gov; 98.2-102.0% (HPLC-FLD) mdpi.com |

Synthesis and Research Directions for Derivatives and Analogs of 2 Propyldisulfanyl Ethan 1 Amine

Synthesis of Substituted 2-(Propyldisulfanyl)ethan-1-amine Derivatives

The synthesis of derivatives of this compound can be approached by modifying its primary amine functionality. Drawing parallels from the well-studied chemistry of its symmetrical analog, cystamine, a variety of N-substituted derivatives can be prepared. nih.govnih.gov

One common approach is the N-acylation of the primary amine. This can be achieved by reacting this compound with acyl chlorides or anhydrides under basic conditions. For instance, reaction with acetyl chloride would yield N-acetyl-2-(propyldisulfanyl)ethan-1-amine. A range of acyl groups can be introduced, from simple alkyl chains to more complex aromatic or heterocyclic moieties, thereby tuning the lipophilicity and other physicochemical properties of the resulting amide.

Furthermore, N-alkylation can be accomplished through reactions with alkyl halides. For example, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) represents another route to N-alkylated derivatives.

More complex derivatives, such as dipeptide conjugates , can also be synthesized. nih.gov This involves standard peptide coupling methodologies, where the amine group of this compound is coupled to the carboxylic acid of an amino acid or a dipeptide. These reactions typically employ coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

A summary of potential synthetic routes to N-substituted derivatives is presented in the table below.

| Derivative Type | Reagents and Conditions | Potential Product |

| N-Acyl | Acyl chloride/anhydride (B1165640), base | N-Acyl-2-(propyldisulfanyl)ethan-1-amine |

| N-Alkyl | Alkyl halide, base or Aldehyde/ketone, reducing agent | N-Alkyl-2-(propyldisulfanyl)ethan-1-amine |

| N-Sulfonyl | Sulfonyl chloride, base | N-Sulfonyl-2-(propyldisulfanyl)ethan-1-amine |

| Dipeptide Conjugate | Amino acid/dipeptide, coupling agent (e.g., DCC, EDC) | N-Dipeptidyl-2-(propyldisulfanyl)ethan-1-amine |

Modification of the Propyl Disulfide Moiety and its Impact on Chemical Behavior

The propyl disulfide moiety is a key functional group that dictates much of the chemical behavior of this compound. Modification of this group can significantly alter the compound's redox properties, stability, and steric profile.

The disulfide bond is susceptible to reduction by thiols, such as dithiothreitol (B142953) (DTT) or glutathione (B108866), to yield propanethiol and cysteamine (B1669678). The rate and equilibrium of this thiol-disulfide exchange are influenced by the nature of the alkyl groups attached to the disulfide. While direct studies on the propyl group in this specific molecule are limited, it is known that steric hindrance around the disulfide bond can affect its reactivity. For instance, replacing the propyl group with a bulkier group like a tert-butyl group would be expected to sterically hinder the approach of a reducing agent, thus increasing the stability of the disulfide bond.

Conversely, the electronic properties of the substituent on the sulfur atom can also play a role. The introduction of electron-withdrawing groups on the propyl chain could potentially make the disulfide bond more susceptible to nucleophilic attack.

Another avenue for modification is the replacement of the disulfide bond with other linkages to create analogs with altered stability and conformational properties. For example, replacement with a more stable thioether linkage would result in a non-reducible analog. nih.gov Other possibilities include the incorporation of a diselenide bond , which has different redox potentials and bond lengths compared to a disulfide. nih.gov

Design and Synthesis of Polymeric and Conjugated Structures Incorporating this compound

The bifunctional nature of this compound makes it an attractive monomer or functionalizing agent for the synthesis of polymers and other conjugated structures.

Polymer Synthesis:

Drawing from research on cystamine-based polymers, this compound could be incorporated into polymer chains. nih.gov For instance, it can be reacted with diacyl chlorides, such as adipoyl chloride or trimesoyl chloride, via the Schotten-Baumann reaction to form polyamides. nih.gov In this case, the amine group would participate in the polymerization, leaving the propyl disulfide moiety as a pendant group along the polymer backbone. These disulfide-containing polymers would be redox-sensitive, meaning they can be degraded or cross-linked in the presence of reducing or oxidizing agents, respectively.

Alternatively, if both the amine and a thiol (generated by reduction of the disulfide) were to participate in polymerization, it could lead to the formation of more complex polymer architectures.

Conjugated Structures:

The amine group of this compound can be used to conjugate it to other molecules, such as nanoparticles, surfaces, or biomolecules. For example, it can be covalently linked to polymers like carboxymethylcellulose (CMC) or poly(acrylic acid) using carbodiimide (B86325) chemistry. researchgate.netnih.gov This would introduce the propyl disulfide group onto the surface of these materials, imparting them with redox-responsive properties.

Functionalization of this compound for Academic Research Probes

The unique properties of the disulfide bond make this compound a candidate for the development of chemical probes for academic research, particularly for studying redox processes.

One strategy is the development of fluorescent probes . For instance, the amine group can be functionalized with a fluorophore. The disulfide bond could then act as a trigger for a change in fluorescence. For example, a probe could be designed where the fluorescence is quenched in the disulfide state and is turned on upon reduction of the disulfide bond. This could be achieved by attaching both a fluorophore and a quencher to the molecule, where the disulfide bond holds them in proximity. Cleavage of the disulfide would lead to their separation and a "turn-on" of fluorescence. This principle has been demonstrated in fluorescence resonance energy transfer (FRET) probes containing disulfide bonds. mdpi.com

Another application is in the development of bifunctional ligands . The amine group can coordinate to metal ions, while the disulfide moiety can interact with other molecules or surfaces. This could be exploited in the design of catalysts or sensors. nih.gov

The table below summarizes potential research probe applications.

| Probe Type | Design Principle | Potential Application |

| Fluorescent Probe | A fluorophore is attached, and the disulfide bond's redox state modulates fluorescence (e.g., FRET). mdpi.com | Detecting reducing environments or thiol-containing molecules. |

| Bifunctional Ligand | The amine group acts as a metal-coordinating site, and the disulfide provides a secondary interaction site. nih.gov | Catalysis, sensing, and materials science. |

| Redox-Active Surface Coating | The molecule is attached to a surface via its amine group, exposing the redox-active disulfide. | Creating redox-responsive surfaces for controlled release or cell adhesion studies. |

Potential Research Applications in Advanced Materials and Chemical Biology in Vitro/theoretical Focus

Utilization as Chemical Building Blocks for the Construction of Complex Organic Molecules

In organic synthesis, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. enamine.netenamine.de The utility of a building block is defined by its functional groups, which serve as handles for chemical reactions. 2-(Propyldisulfanyl)ethan-1-amine is an exemplary building block due to its two distinct functional groups.

The primary amine (-NH₂) group is a versatile nucleophile and can participate in a wide array of well-established chemical transformations. These include:

Amide bond formation: Reaction with carboxylic acids, acyl chlorides, or activated esters to form stable amide linkages. This is fundamental in peptide synthesis and the creation of polyamides.

Reductive amination: Reaction with aldehydes or ketones to form an intermediate imine, which is then reduced to a secondary or tertiary amine.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

The disulfide (-S-S-) bond provides another reactive site, primarily through redox chemistry. It is stable under many synthetic conditions but can be selectively cleaved under mild reducing conditions, for instance, by using thiols like dithiothreitol (B142953) (DTT) or phosphines. This reversible nature is a key feature exploited in dynamic chemical systems.

The combination of these two functionalities in one molecule allows for orthogonal chemical strategies, where one group can be reacted while the other remains protected or inert, enabling the stepwise construction of intricate molecules. researchgate.net

Table 1: Reactive Sites of this compound and Their Potential Transformations

| Functional Group | Reactive Site | Potential Reactions | Resulting Linkage/Group |

|---|---|---|---|

| Primary Amine | Nitrogen Atom | Acylation, Reductive Amination, Alkylation, Urea Formation | Amide, Secondary/Tertiary Amine, Urea |

Exploration in Linker Chemistry for Bioconjugation Research (e.g., cleavable linkers, excluding clinical applications)

Bioconjugation involves covalently linking molecules, such as proteins, peptides, or nucleic acids, to other molecules, like imaging agents or probes. The linker connecting these components is crucial to the conjugate's function. This compound is a prime candidate for use in cleavable linkers, which are designed to break under specific physiological conditions.

The disulfide bond is a key feature in many bioreducible linkers. nih.gov These linkers are relatively stable in extracellular environments or in the bloodstream, where the concentration of reducing agents is low. nih.gov However, upon entering a cell, they are exposed to a much higher concentration of reducing agents, most notably glutathione (B108866). nih.govresearchgate.net This significant difference in redox potential allows for the selective cleavage of the disulfide bond inside the cell, releasing the conjugated cargo.

The amine group of this compound serves as the attachment point for the cargo molecule, typically through the formation of a stable amide bond. nih.gov The disulfide end can be designed to react with a thiol group on a targeting moiety (e.g., a cysteine residue in a protein). This strategy allows for the creation of bioconjugates that can selectively release a payload within a target cell, a foundational concept in drug delivery and chemical biology research. The modular nature of this amine-disulfide linker allows for systematic studies into structure-activity relationships by varying the nature of the conjugated partners. nih.gov

Investigation of Amine-Disulfide Scaffolds in Supramolecular Chemistry Research

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. The amine-disulfide scaffold is of particular interest in this field because it combines hydrogen-bonding capabilities with dynamic covalent chemistry. mdpi.comresearchgate.net

The amine group can act as a hydrogen bond donor, facilitating self-assembly through predictable intermolecular interactions. nih.gov It can also be readily converted into other functional groups like amides or ureas, which have well-defined recognition properties essential for molecular recognition and the formation of ordered structures. mdpi.com

The disulfide bond introduces an element of dynamic covalent chemistry (DCC). researchgate.net Disulfide bonds can undergo reversible thiol-disulfide exchange reactions, allowing a supramolecular system to reconfigure its structure in response to chemical stimuli (e.g., addition of a thiol) or changes in the redox environment. researchgate.net This dynamic nature enables the creation of:

Self-healing materials: Where broken disulfide bonds can reform, restoring the material's integrity. researchgate.net

Stimuli-responsive assemblies: Such as vesicles or gels that can assemble or disassemble upon a redox trigger.

Combinatorial libraries: Where disulfide exchange can generate a diverse mixture of products from a set of thiol-containing building blocks, allowing for the discovery of novel receptors or assemblies. mdpi.com

The simple structure of this compound makes it an ideal model compound for fundamental studies into how amine and disulfide functionalities cooperate to direct the formation of complex supramolecular architectures. acs.org

Application in the Design and Synthesis of Novel Materials with Tunable Properties

The structural features of this compound make it a valuable monomer for the synthesis of advanced polymers and materials with tunable properties. By incorporating this molecule into a polymer backbone or as a pendant group, materials can be designed to be biodegradable, stimuli-responsive, or self-healing.

For example, this compound can be used as a diamine monomer (after reduction of the disulfide to two thiols, followed by reaction of the amine and subsequent re-oxidation) or as a functional chain extender in polymerization reactions. One could synthesize polyamides or polyureas containing disulfide linkages regularly spaced along the polymer chain. researchgate.net

Biodegradability: Materials containing these disulfide bonds would be degradable under the reductive conditions found inside cells, making them attractive for applications like gene or drug delivery vehicles. The degradation rate could be tuned by altering the density of disulfide bonds within the polymer matrix. researchgate.net

Self-Healing Properties: The reversible nature of the disulfide bond can be harnessed to create self-healing polymers. When the material is damaged, the disulfide bonds can break and then reform upon application of a stimulus like heat or UV light, repairing the crack and restoring mechanical function. researchgate.net

Tunable Mechanical Properties: The dynamic nature of disulfide exchange can be used to alter a material's properties in real time. For instance, a rigid material could be made malleable by triggering disulfide exchange, allowing it to be reshaped, and then returned to a rigid state by stopping the exchange process.

Table 2: Potential Materials from this compound and their Tunable Properties

| Material Type | Key Feature | Tunable Property | Potential Application (Research Focus) |

|---|---|---|---|

| Disulfide-containing Polyamides/Polyureas | Disulfide bonds in the polymer backbone | Biodegradability in response to reducing agents (e.g., glutathione). | Reductively cleavable nanoparticles for payload delivery studies. |

| Self-Healing Elastomers | Reversible disulfide cross-links | Rate and efficiency of mechanical property recovery. | Development of novel self-healing material concepts. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.